molecular formula C6H14ClNO B15279385 Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride

Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride

Cat. No.: B15279385
M. Wt: 151.63 g/mol
InChI Key: DJZSFZUZNGAAID-GEMLJDPKSA-N
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Description

Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an amino group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reductive amination of cyclopentanone with an appropriate amine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentyl compounds .

Scientific Research Applications

Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-((1R,2S)-2-aminocyclopentyl)methanol hydrochloride is unique due to the presence of both an amino group and a methanol group on the cyclopentane ring.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

[(1R,2S)-2-aminocyclopentyl]methanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1

InChI Key

DJZSFZUZNGAAID-GEMLJDPKSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)N)CO.Cl

Canonical SMILES

C1CC(C(C1)N)CO.Cl

Origin of Product

United States

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